molecular formula C10H12BrNO2 B1405544 Ethyl 4-amino-3-bromo-5-methylbenzoate CAS No. 1379303-09-9

Ethyl 4-amino-3-bromo-5-methylbenzoate

Cat. No.: B1405544
CAS No.: 1379303-09-9
M. Wt: 258.11 g/mol
InChI Key: PWTLJQURCTVKJW-UHFFFAOYSA-N
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Properties

IUPAC Name

ethyl 4-amino-3-bromo-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTLJQURCTVKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-bromo-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 4-amino-3-bromo-5-methylbenzoate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents on the benzene ring .

Biological Activity

Ethyl 4-amino-3-bromo-5-methylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. Its structure features a benzene ring substituted with an amino group and a bromine atom, which contribute to its unique chemical properties and biological interactions.

Chemical Structure

The compound can be represented by the following molecular formula:

C11H12BrN1O2C_{11}H_{12}BrN_{1}O_{2}

This structure includes:

  • An ethyl ester functional group.
  • A bromo substituent at the 3-position.
  • An amino group at the 4-position.
  • A methyl group at the 5-position.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antibacterial Properties : Preliminary studies suggest that the compound may act as an antibacterial agent. The presence of the amino group allows for interactions with bacterial cell membranes or enzymes critical for bacterial survival.
  • Anti-inflammatory Effects : The compound has been investigated for potential anti-inflammatory properties, which could make it useful in treating conditions characterized by excessive inflammation.
  • Pharmacological Potential : this compound is being explored as a biochemical probe to study enzyme interactions and metabolic pathways, which could lead to new therapeutic applications .

The biological activity of this compound is thought to involve its interaction with specific enzymes or receptors in biological systems. The bromine atom and amino group play crucial roles in binding to these targets, influencing their activity and function. This interaction may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various biological effects.

Antibacterial Activity

A study focused on the antibacterial effects of various benzoate derivatives found that compounds similar to this compound displayed significant inhibition against several bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Anti-inflammatory Studies

In a controlled study assessing anti-inflammatory properties, this compound was shown to reduce inflammation markers in vitro. The compound inhibited the expression of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. Below is a table summarizing key features and biological activities of related compounds:

Compound NameSimilarity IndexKey FeaturesBiological Activity
Ethyl 4-amino-3-bromo-5-nitrobenzoate0.82Contains nitro groupPotentially higher antibacterial activity
Methyl 4-amino-2-bromo-5-methylbenzoate0.79Different substitution patternExplored for anticancer activity
Ethyl 4-amino-3-isopropylbenzoate0.75Isopropyl substitutionStudied for metabolic pathway interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-amino-3-bromo-5-methylbenzoate
Reactant of Route 2
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Ethyl 4-amino-3-bromo-5-methylbenzoate

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